

GR148672X: A Technical Guide to a Potent and Selective Carboxylesterase 1 Inhibitor

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Compound of Interest		
Compound Name:	GR148672X	
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Abstract

This technical guide provides a comprehensive overview of **GR148672X**, a potent inhibitor of Carboxylesterase 1 (CES1). CES1 is a key serine hydrolase predominantly expressed in the liver, playing a crucial role in the metabolism of a wide array of xenobiotics and endogenous lipids, including triglycerides and cholesteryl esters.[1][2][3] Inhibition of CES1 is a promising therapeutic strategy for managing metabolic disorders such as dyslipidemia. This document consolidates the available quantitative data on **GR148672X**, outlines detailed experimental protocols for assessing CES1 inhibition, and presents visual representations of the relevant metabolic pathways and experimental workflows.

Introduction to Carboxylesterase 1 (CES1)

Carboxylesterase 1 (CES1), also known as hCE-1, is a member of the serine esterase family and a major phase I drug-metabolizing enzyme.[1][4] It is highly abundant in the human liver, constituting approximately 1% of the entire liver proteome and accounting for 80-95% of the total hydrolytic activity in this organ.[4] CES1 is localized in the endoplasmic reticulum and plays a critical role in the hydrolysis of ester- and amide-bond-containing compounds.[1]

Functionally, CES1 is integral to both xenobiotic and endobiotic metabolism. It is responsible for the activation of numerous prodrugs, such as angiotensin-converting enzyme (ACE) inhibitors, and the detoxification of various drugs and environmental pollutants.[1][4] In lipid



metabolism, CES1 catalyzes the hydrolysis of triglycerides and cholesteryl esters, thereby influencing the assembly and secretion of very-low-density lipoproteins (VLDL) and affecting plasma lipid levels.[5] Given its central role in these pathways, CES1 has emerged as a significant target for therapeutic intervention in metabolic diseases.[2][4]

GR148672X: A Selective CES1 Inhibitor

GR148672X is a small molecule inhibitor identified as a potent antagonist of CES1. Its chemical name is 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone].[6]

Physicochemical Properties

Property	Value	Reference
CAS Number	263890-70-6	[6]
Molecular Formula	C15H11F3N2O2S	[6]
Molecular Weight	340.3 g/mol	[6]
Formulation	A solid	[6]
Purity	≥98%	[6]
Solubility	Soluble in DMSO	[6]

Potency and Selectivity

GR148672X demonstrates high potency against human hepatic CES1. However, detailed selectivity data against other carboxylesterase isoforms, such as CES2, have not been publicly disclosed.[2]



Target	IC50	Selectivity Information	Reference
Human Hepatic CES1	4 nM	[6]	
Lipoprotein Lipase (LPL)	Selective for CES1 over LPL at 5 μM	[6]	
CES2	Data not publicly available	[2]	•

In Vivo Efficacy

Preclinical studies in hamsters have demonstrated the in vivo efficacy of **GR148672X** in modulating lipid profiles. Administration of **GR148672X** at a dose of 25 mg/kg twice daily resulted in a significant reduction in plasma levels of key lipid markers.[6]

Parameter	Effect	Animal Model	Reference
Triglycerides	Decreased	Hamster	[6]
Total Cholesterol	Decreased	Hamster	[6]
VLDL Cholesterol	Decreased	Hamster	[6]
LDL Cholesterol	Decreased	Hamster	[6]
Apolipoprotein B-100 (ApoB-100)	Decreased	Hamster	[6]

Experimental Protocols

This section provides a detailed methodology for a representative in vitro CES1 inhibition assay, which can be adapted for the characterization of inhibitors like **GR148672X**.

In Vitro CES1 Inhibition Assay (p-Nitrophenyl Acetate Method)



This protocol describes a common method for determining the inhibitory potential of a compound against CES1 using the model substrate p-nitrophenyl acetate (PNPA).

Objective: To determine the IC₅₀ value of a test compound (e.g., **GR148672X**) for CES1.

Materials:

- Recombinant human CES1 or human liver microsomes (HLM)
- p-Nitrophenyl acetate (PNPA)
- Test inhibitor (e.g., GR148672X)
- Tris-HCl buffer (100 mM, pH 7.4)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- · Preparation of Reagents:
 - Prepare a stock solution of the test inhibitor in DMSO.
 - Prepare a stock solution of PNPA in a suitable solvent (e.g., acetonitrile).
 - Dilute the CES1 enzyme source (recombinant CES1 or HLM) in Tris-HCl buffer to the desired concentration.
- Assay Setup:
 - In a 96-well plate, add the Tris-HCl buffer.
 - Add serial dilutions of the test inhibitor (prepared from the stock solution) to the wells.
 Include a vehicle control (DMSO without inhibitor).







• Pre-incubate the plate at 37°C for 5-10 minutes.

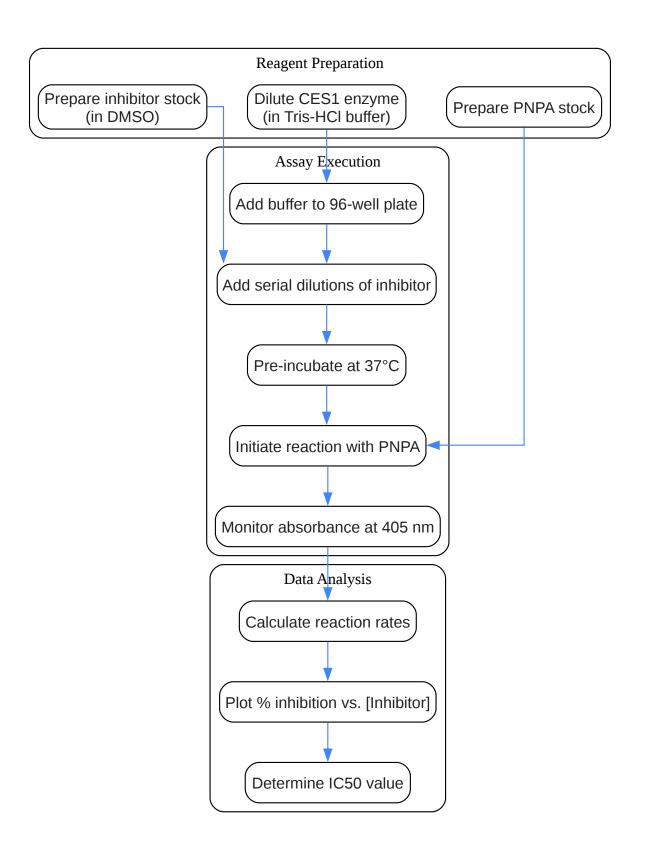
• Enzymatic Reaction:

- Initiate the reaction by adding the PNPA substrate to all wells. The final concentration of PNPA should be at or near its Km value for CES1.
- Immediately monitor the increase in absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol.

• Data Analysis:

- Calculate the rate of reaction for each inhibitor concentration.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.





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Workflow for in vitro CES1 inhibition assay.



Metabolic Pathway and Mechanism of Action

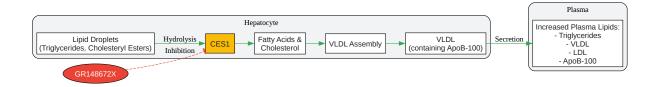
The primary mechanism by which **GR148672X** is expected to exert its therapeutic effects is through the inhibition of CES1-mediated lipid metabolism in the liver.

Role of CES1 in Lipid Homeostasis

Hepatic CES1 is a key enzyme in the mobilization of stored triglycerides and cholesteryl esters from intracellular lipid droplets. The hydrolysis of these lipids provides the necessary substrates —fatty acids and cholesterol—for the assembly of VLDL particles. These VLDL particles are then secreted from the liver into the bloodstream, contributing to plasma triglyceride and cholesterol levels. Apolipoprotein B-100 (ApoB-100) is an essential structural component of VLDL.[5]

Effect of GR148672X on Lipid Metabolism

By inhibiting CES1, **GR148672X** is hypothesized to reduce the intracellular pool of fatty acids and cholesterol available for VLDL assembly. This leads to decreased VLDL secretion from the liver, which in turn lowers the plasma concentrations of triglycerides, VLDL cholesterol, and ApoB-100. As VLDL is a precursor to low-density lipoprotein (LDL), a reduction in VLDL also leads to a decrease in LDL cholesterol.



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Effect of GR148672X on lipid metabolism.

Conclusion



GR148672X is a potent inhibitor of human hepatic CES1 with demonstrated in vivo efficacy in reducing plasma lipid levels in a preclinical model. Its high potency makes it a valuable research tool for studying the role of CES1 in lipid metabolism and a potential lead compound for the development of therapeutics for dyslipidemia. Further research is warranted to fully elucidate its selectivity profile against other hydrolases, particularly CES2, and to further characterize its pharmacokinetic and pharmacodynamic properties in different models. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of **GR148672X** and other CES1 inhibitors.

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